

How to minimize racemization of Fmoc-His(Trt)-OH during coupling.

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Compound of Interest

Compound Name: *H-His(Trt)-OH*

Cat. No.: *B554886*

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Technical Support Center: Fmoc-His(Trt)-OH Coupling

Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize the racemization of Fmoc-His(Trt)-OH during coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue for Fmoc-His(Trt)-OH?

A1: Racemization is the process where a pure enantiomer (the L-amino acid in this case) converts into a mixture of both L- and D-enantiomers. Histidine is one of the amino acids most susceptible to racemization during the carboxyl group activation step of peptide synthesis.^{[1][2]} The presence of the undesired D-histidine isomer in a synthetic peptide can drastically alter its three-dimensional structure, leading to reduced biological activity or complete inactivity.

Q2: What is the primary mechanism causing Fmoc-His(Trt)-OH racemization?

A2: The primary mechanism involves the activation of the carboxylic acid, which facilitates the formation of a 5(4H)-oxazolone intermediate. The α -proton (the hydrogen on the chiral carbon) of this intermediate is acidic and can be easily abstracted, particularly in the presence of a base. Re-protonation can occur from either side of the planar intermediate, resulting in a

mixture of L- and D-isomers. The imidazole ring of histidine is thought to contribute to the lability of this proton, increasing its susceptibility to racemization.

Q3: How does the choice of coupling reagent affect racemization?

A3: The coupling reagent directly influences the nature and lifetime of the activated amino acid species, which is a key factor in racemization.[3]

- Carbodiimides (e.g., DIC, EDC): When used with racemization-suppressing additives like Oxyma or HOBt, these are often the best choice for minimizing racemization.[3][4] Base-free conditions can be employed, which is highly advantageous.
- Onium Salts (e.g., HBTU, HATU, COMU): These reagents provide fast coupling rates but require the presence of a base, which can increase the risk of racemization. Careful selection of a weaker base and minimizing pre-activation time is critical.
- Phosphonium Reagents (e.g., DEPBT): DEPBT is known for its remarkable resistance to racemization and is considered an excellent choice for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.

Q4: What is the role of additives like HOBt and Oxyma?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) play a crucial role in suppressing racemization. When a coupling reagent like DIC activates the amino acid, it can form a highly reactive intermediate that is prone to racemization. Additives react with this intermediate to form an "active ester" that is more stable and less susceptible to oxazolone formation. Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.

Q5: How do reaction parameters like temperature, base, and activation time influence racemization?

A5:

- Temperature: Elevated temperatures significantly accelerate the rate of racemization. Performing couplings at room temperature is standard, and for particularly sensitive couplings, lower temperatures may be beneficial. In microwave-assisted peptide synthesis,

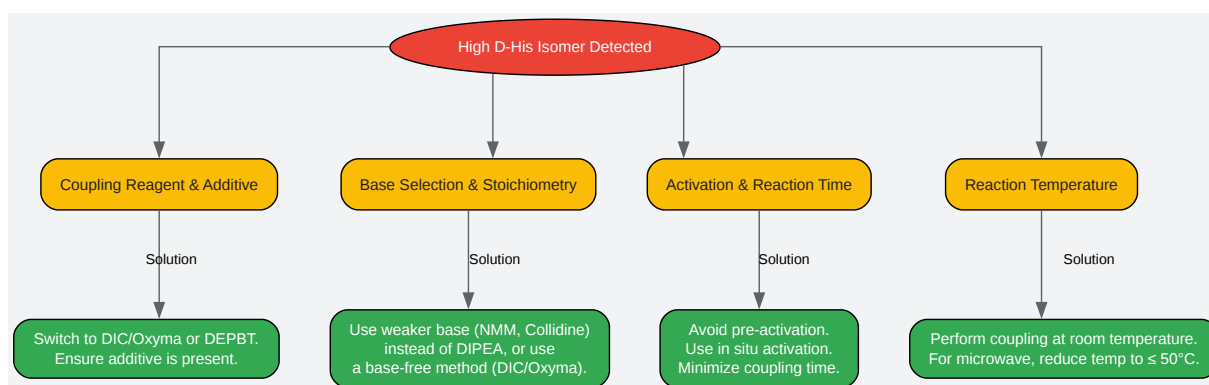
reducing the coupling temperature from 90°C to 50°C can significantly decrease epimerization. One study showed that with DIC/Oxyma, racemization of Fmoc-His(Trt)-OH increased to 31% when the temperature was raised to 55°C.

- **Base:** The presence and strength of the base are critical. Tertiary amine bases like N,N-diisopropylethylamine (DIPEA) can promote racemization by abstracting the α -proton. If a base is required, weaker bases such as N-methylmorpholine (NMM) or collidine are recommended.
- **Activation Time:** The conditions and duration of carboxylate pre-activation are critical. Prolonged pre-activation increases the time the amino acid exists in its highly reactive, racemization-prone state. Using an in situ activation strategy, where the coupling reagent is added to a mixture of the amino acid and resin-bound amine, is generally preferred to minimize the lifetime of the activated species.

Troubleshooting Guide

Problem: High levels of D-His isomer detected in the final peptide.

This troubleshooting workflow helps identify and resolve potential causes of racemization during the coupling of Fmoc-His(Trt)-OH.



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Caption: A troubleshooting workflow for addressing high D-His isomer levels.

Quantitative Data on Racemization

The choice of reagents and solvents has a significant impact on the degree of racemization. The following tables summarize quantitative data from various studies.

Table 1: Effect of Coupling Reagents and Additives on Fmoc-His(Trt)-OH Racemization

Coupling Reagent/Method	Additive	Base	Solvent	% D-His (Racemization)	Reference
DIC	Oxyma	-	DMF	1.0%	
DIC	Oxyma	-	NBP	2.5%	
DIC	Oxyma	-	DMSO/2-MeTHF (3:7)	2.0%	
DIC	Oxyma	-	Reaction at 55°C	31.0%	
TBEC	Oxyma	-	DMF	1.1%	
TBEC	Oxyma	-	NBP/EtOAc (1:4)	0.43%	
HBTU	HOBt	DIPEA	-	6.8%	

NBP: N-butylpyrrolidinone; 2-MeTHF: 2-Methyltetrahydrofuran; TBEC: tert-Butyl N,N'-diisopropyl-isocarbamide

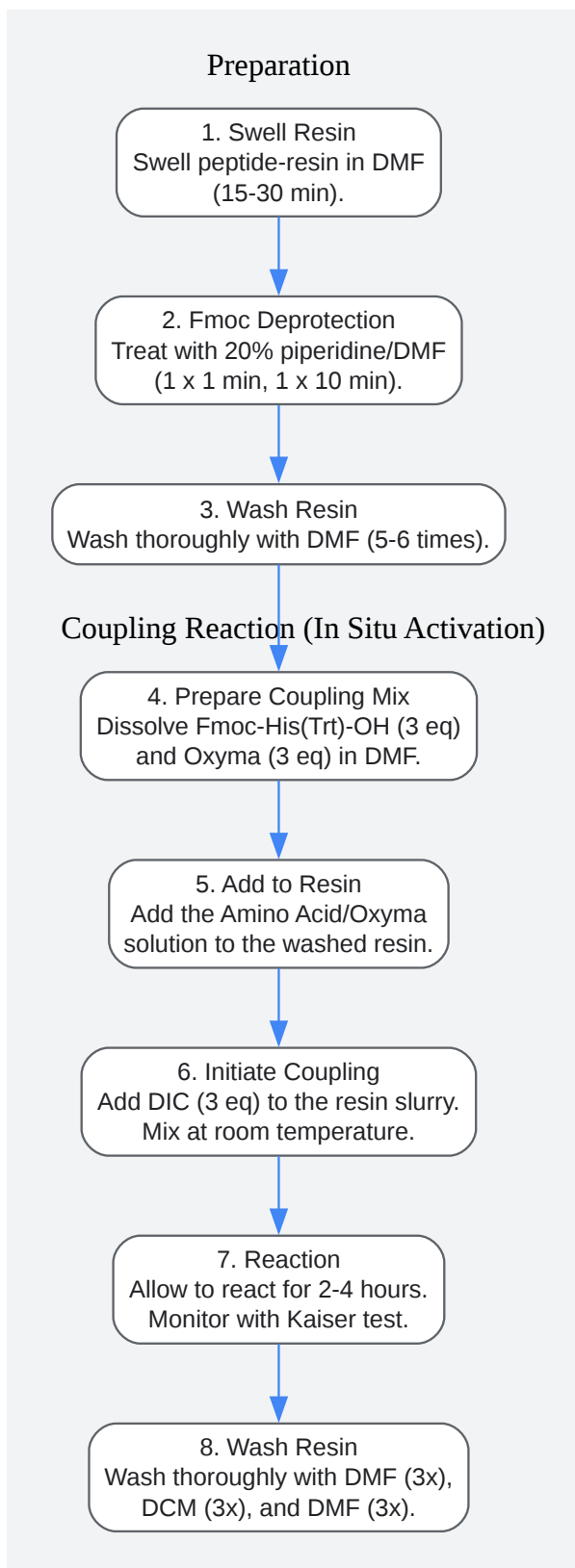
Table 2: Effect of Alternative Side-Chain Protection on Histidine Racemization

Amino Acid Derivative	Coupling Method	% D-His (Racemization)	Reference
Fmoc-His(Trt)-OH	HBTU/HOBt/DIPEA	6.8%	
Fmoc-His(Boc)-OH	DIC/Oxyma	<1-2%	

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Fmoc-His(Trt)-OH using DIC/Oxyma

This protocol is designed to minimize racemization by using a carbodiimide with an additive under base-free conditions.



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